2-{[3-(2-methoxy-5-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an isopropyl group, a methoxy group, a methylphenyl group, a pyrimido-indole group, and a thioacetamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrimido-indole group, for example, is a bicyclic structure with both aromatic and non-aromatic rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups it contains. For example, the thioacetamide group could potentially undergo hydrolysis to form a carboxylic acid and a thiol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and isopropyl groups could affect its solubility in various solvents .Scientific Research Applications
Synthetic Pathways and Chemical Properties : The study of synthetic pathways for complex molecules like this one is crucial for understanding its potential applications. The synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, starting from barbituric acid derivatives, suggests a broad interest in developing novel compounds with potential therapeutic importance due to enhanced biological activity related to the pyrimidine nucleus (Nandha Kumar et al., 2001).
Pharmacological Applications : The presence of a pyrimido[5,4-b]indol core in the compound suggests potential pharmacological relevance, as structures similar to this have been explored for their medicinal properties. For instance, hybrid catalysts have been studied for synthesizing pyranopyrimidine derivatives, highlighting the ongoing interest in pyrimidine scaffolds for pharmaceutical development due to their broad applicability and bioavailability (Parmar et al., 2023).
Anticancer Research : The study of thiophene analogues of known carcinogens, aiming to evaluate their potential carcinogenicity, can provide insights into the structural modification of compounds to reduce toxicity while preserving or enhancing desired biological activities. Such research is critical for developing safer therapeutic agents (Ashby et al., 1978).
Environmental Impact and Degradation Studies : The environmental fate and degradation pathways of pharmaceutical compounds, including methods for their removal from water sources, are vital areas of research. Understanding the adsorptive elimination of similar compounds can guide environmental protection strategies and the development of safer pharmaceuticals (Igwegbe et al., 2021).
Mechanism of Action
Target of Action
The compound “2-{[3-(2-methoxy-5-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide” is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which could potentially be the primary targets of this compound.
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific mode of action of “this compound” would depend on its specific target(s).
Future Directions
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its biological activity. Given its complex structure, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .
Properties
IUPAC Name |
2-[[3-(2-methoxy-5-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-13(2)24-19(28)12-31-23-26-20-15-7-5-6-8-16(15)25-21(20)22(29)27(23)17-11-14(3)9-10-18(17)30-4/h5-11,13,25H,12H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBPPLGXMUSPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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